2-Methoxythiophene-3-sulfonyl chloride
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Overview
Description
2-Methoxythiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClO3S2 and a molecular weight of 212.68 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a methoxy group at the 2-position and a sulfonyl chloride group at the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythiophene-3-sulfonyl chloride typically involves the sulfonation of 2-methoxythiophene followed by chlorination. One common method includes the reaction of 2-methoxythiophene with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxythiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-Methoxythiophene-3-sulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxythiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Methoxythiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Methoxythiophene-3-carboxylic acid: Contains a carboxylic acid group at the 3-position instead of a sulfonyl chloride group.
Uniqueness
2-Methoxythiophene-3-sulfonyl chloride is unique due to its combination of a methoxy group and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses .
Biological Activity
2-Methoxythiophene-3-sulfonyl chloride is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
Target of Action:
this compound primarily targets bacterial dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, it disrupts the normal metabolic processes necessary for bacterial growth and replication.
Mode of Action:
The compound’s inhibition of dihydropteroate synthetase leads to a blockade in the synthesis of folate, which is vital for nucleic acid production. This mechanism is similar to other sulfonamide antibiotics, which have been extensively studied for their antibacterial properties.
Biochemical Interactions:
Research indicates that this compound interacts with various enzymes and proteins, influencing metabolic pathways within cells. It has been shown to modulate cell signaling pathways and alter gene expression related to metabolic functions.
Cellular Effects:
The compound affects cellular processes by binding to specific biomolecules, leading to enzyme inhibition or activation. This interaction can result in significant changes in cellular metabolism and function, highlighting its potential utility in therapeutic applications .
Pharmacokinetics
Absorption and Distribution:
Sulfonamides are known for their good oral absorption. The pharmacokinetic profile of this compound suggests that it is readily absorbed and distributed throughout the body, making it a candidate for systemic therapies.
Stability and Degradation:
In laboratory settings, the stability of this compound can vary based on environmental conditions. Factors such as temperature and pH can influence its degradation rate, which is critical for determining its long-term efficacy in biological systems .
Case Studies and Experimental Data
-
Antimicrobial Activity:
- In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
- Enzyme Inhibition:
- Dosage Effects:
Data Table: Summary of Biological Activity
Properties
IUPAC Name |
2-methoxythiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFAOZAIGURUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425426-96-6 |
Source
|
Record name | 2-methoxythiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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